

# Application Notes and Protocols: SR1001 in Acute Pancreatitis Animal Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SR1001

Cat. No.: B560095

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Acute pancreatitis (AP) is a serious inflammatory condition of the pancreas with limited therapeutic options. Recent research has highlighted the role of the immune system, particularly T Helper 17 (Th17) cells and the IL-17/IL-23 axis, in the pathogenesis of AP.

**SR1001**, a synthetic ligand for the nuclear receptors REV-ERB $\alpha$  and REV-ERB $\beta$ , has been identified as a potent inhibitor of Retinoid-related orphan receptor gamma t (ROR $\gamma$ t), a key transcription factor for Th17 cell differentiation. This document provides detailed application notes and protocols for the use of **SR1001** in a cerulein-induced mouse model of acute pancreatitis, based on findings that demonstrate its therapeutic potential by suppressing pancreatic inflammation.

## Mechanism of Action

**SR1001** is a REV-ERB agonist that also functions as a potent ROR $\gamma$ t inhibitor. In the context of acute pancreatitis, **SR1001** exerts its therapeutic effects by targeting ROR $\gamma$ t-positive immune cells within the pancreas.<sup>[1]</sup> By inhibiting ROR $\gamma$ t, **SR1001** suppresses the differentiation of pro-inflammatory Th17 cells and the production of IL-17, a key cytokine implicated in the inflammatory cascade of AP.<sup>[1]</sup> Furthermore, **SR1001** has been shown to reduce the population of IL-17-secreting  $\gamma\delta$  T cells in the pancreas.<sup>[1]</sup> This targeted suppression of the IL-17/IL-23 immune axis within the pancreas leads to a significant reduction in inflammation, edema, and acinar cell damage.<sup>[1]</sup>

# Signaling Pathway of SR1001 in Acute Pancreatitis



[Click to download full resolution via product page](#)

Caption: Mechanism of **SR1001** in alleviating acute pancreatitis.

## Quantitative Data Summary

The following tables summarize the quantitative data from studies evaluating **SR1001** in a cerulein-induced acute pancreatitis mouse model.[\[1\]](#)

Table 1: Serum Biochemical Markers

| Marker              | Control Group (DMSO) | AP Model Group (Cerulein) | SR1001 (25 mg/kg) + Cerulein | SR1001 (50 mg/kg) + Cerulein |
|---------------------|----------------------|---------------------------|------------------------------|------------------------------|
| Amylase (U/L)       | ~1,000               | > 6,000                   | ~3,000                       | ~2,500                       |
| ALT (U/L)           | ~50                  | > 300                     | ~150                         | ~125                         |
| Creatinine (μmol/L) | ~10                  | > 60                      | ~30                          | ~25                          |

Values are approximated based on graphical data presented in the source literature.[\[1\]](#)

Table 2: Serum Inflammatory Cytokines

| Cytokine              | Control Group<br>(DMSO) | AP Model<br>Group<br>(Cerulein) | SR1001 (25<br>mg/kg) +<br>Cerulein | SR1001 (50<br>mg/kg) +<br>Cerulein |
|-----------------------|-------------------------|---------------------------------|------------------------------------|------------------------------------|
| IL-6 (pg/mL)          | Undetectable            | Markedly<br>Elevated            | Significantly<br>Reduced           | Significantly<br>Reduced           |
| TNF- $\alpha$ (pg/mL) | Undetectable            | Markedly<br>Elevated            | Significantly<br>Reduced           | Significantly<br>Reduced           |
| IL-17 (pg/mL)         | ~10                     | ~180                            | Significantly<br>Reduced           | Significantly<br>Reduced           |
| IL-23 (pg/mL)         | ~20                     | ~120                            | Significantly<br>Reduced           | Significantly<br>Reduced           |

Cytokine levels in the AP model group were significantly higher than the control group, and **SR1001** treatment led to a significant decrease in these levels.[\[1\]](#)

Table 3: Pancreatic Histopathological Scores

| Parameter                        | Control Group<br>(DMSO) | AP Model<br>Group<br>(Cerulein) | SR1001 (25<br>mg/kg) +<br>Cerulein | SR1001 (50<br>mg/kg) +<br>Cerulein |
|----------------------------------|-------------------------|---------------------------------|------------------------------------|------------------------------------|
| Edema                            | 0                       | Increased                       | Reduced                            | Reduced                            |
| Inflammatory<br>Infiltration     | 0                       | Increased                       | Reduced                            | Reduced                            |
| Acinar Necrosis                  | 0                       | Increased                       | Reduced                            | Reduced                            |
| Overall<br>Pathological<br>Score | 0                       | Significantly<br>Increased      | Significantly<br>Reduced           | Significantly<br>Reduced           |

Scores are based on a 0-3 scale for each parameter, with higher scores indicating more severe pathology.[\[1\]](#)

## Experimental Protocols

### Cerulein-Induced Acute Pancreatitis Mouse Model

This protocol describes the induction of a mild, edematous acute pancreatitis, which is highly reproducible.[\[2\]](#)[\[3\]](#)

- Animals: C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
- Acclimation: House animals for at least one week under standard conditions with free access to food and water.[\[1\]](#)
- Induction Agent: Ceruletid (also known as caerulein), a cholecystokinin analogue.[\[1\]](#)[\[4\]](#)
- Procedure:
  - Prepare a fresh solution of ceruletid in sterile saline (0.9% NaCl).
  - Administer ceruletid via intraperitoneal (i.p.) injection at a dose of 50 µg/kg.[\[1\]](#)[\[5\]](#)
  - Repeat the injection every hour for a total of 7 consecutive hours.[\[1\]](#)
  - Control animals should receive i.p. injections of the vehicle (e.g., sterile saline) on the same schedule.
- Confirmation of Model: The model is characterized by pancreatic edema, infiltration of inflammatory cells, and elevated serum amylase levels.[\[2\]](#)

### SR1001 Administration Protocol

This protocol details the prophylactic administration of **SR1001**.

- Compound: **SR1001**, dissolved in a suitable vehicle such as Dimethyl Sulfoxide (DMSO).[\[1\]](#)
- Dosage: 25 mg/kg and 50 mg/kg body weight have been shown to be effective.[\[1\]](#)
- Administration Route: Intraperitoneal (i.p.) injection.[\[1\]](#)
- Procedure:

- Begin **SR1001** administration one day prior to the induction of acute pancreatitis.[\[1\]](#)
- Administer the selected dose of **SR1001** twice daily via i.p. injection for a total of two days.[\[1\]](#)
- The vehicle control group should receive i.p. injections of DMSO on the same schedule.[\[1\]](#)

## Sample Collection and Analysis

- Timing: Euthanize mice 24 hours after the final ceruletid injection.[\[1\]](#)
- Blood Collection:
  - Collect blood via cardiac puncture.
  - Allow blood to clot and then centrifuge to separate serum.
  - Store serum at -80°C until analysis.
- Tissue Collection:
  - Perfuse the animal with cold PBS.
  - Carefully dissect the pancreas.
  - Divide the pancreas into sections for histological analysis and other assays (e.g., flow cytometry, protein/RNA extraction).
- Biochemical Analysis:
  - Measure serum levels of amylase, ALT, and creatinine using commercially available assay kits.[\[1\]](#)
- Cytokine Analysis:
  - Quantify serum concentrations of IL-6, TNF- $\alpha$ , IL-17, and IL-23 using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[\[1\]](#)
- Histological Analysis:

- Fix a portion of the pancreas in 10% neutral buffered formalin.
- Embed the fixed tissue in paraffin and cut into sections.
- Stain sections with Hematoxylin and Eosin (H&E).[\[1\]](#)
- Score the slides for edema, inflammatory cell infiltration, and acinar necrosis in a blinded manner by a qualified pathologist.[\[1\]](#)

## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Experimental timeline for **SR1001** treatment in pancreatitis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ROR $\gamma$ t inhibitor SR1001 alleviates acute pancreatitis by suppressing pancreatic IL-17-producing Th17 and  $\gamma\delta$ -T cells in mice with ceruleotide-induced pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Cerulein-Induced Pancreatitis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: SR1001 in Acute Pancreatitis Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560095#sr1001-treatment-in-acute-pancreatitis-animal-models]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)